

# ONO-8711 and its Effects on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ONO-8711 |           |
| Cat. No.:            | B1677322 | Get Quote |

#### Introduction

**ONO-8711** is a selective antagonist of the prostaglandin E receptor 1 (EP1). Prostaglandin E2 (PGE2), the natural ligand for the EP1 receptor, is a potent signaling molecule that has been implicated in the promotion of various cancers. Elevated levels of PGE2 are frequently observed in the tumor microenvironment, where it contributes to tumor growth, invasion, angiogenesis, and the suppression of anti-tumor immunity. By blocking the EP1 receptor, **ONO-8711** aims to counteract these pro-tumorigenic effects. This technical guide provides an indepth overview of the preclinical data on **ONO-8711**, focusing on its mechanism of action and its impact on the tumor and its surrounding microenvironment.

# Core Mechanism of Action: EP1 Receptor Antagonism

PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. **ONO-8711** specifically targets the EP1 receptor. The binding of PGE2 to the EP1 receptor activates the Gαq protein subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade can subsequently activate downstream pathways, including the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are known to regulate cellular processes such as proliferation, survival, and inflammation.[1][2]



Cell Membrane Prostaglandin E2 (PGE2) ONO-8711 Blocks EP1 Recepto Activates Activates Phospholipase C (PLC) eads to Cytoplasm Increased Activates Intracellular Ca<sup>2+</sup> Activates Protein Kinase C (PKC) Activates Activates NF-кВ Pathway MAPK Pathway Nucleus

ONO-8711 Mechanism of Action

Click to download full resolution via product page

Gene Transcription (Proliferation, Survival, Inflammation)

ONO-8711 blocks PGE2 binding to the EP1 receptor, inhibiting downstream signaling.



## **Effects on the Tumor**

Preclinical studies have demonstrated that **ONO-8711** has a direct inhibitory effect on tumor growth and development across various cancer models. These effects are primarily attributed to the induction of apoptosis and the suppression of cell proliferation.

## **Quantitative Data on Anti-Tumor Efficacy**



| Cancer Model      | Carcinogen/M<br>odel                                                   | Treatment                                   | Key Findings                                                                                                                                                                                           | Reference |
|-------------------|------------------------------------------------------------------------|---------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Breast Cancer     | PhIP-induced in<br>female Sprague-<br>Dawley rats                      | 800 ppm ONO-<br>8711 in diet                | - Incidence: 56% vs. 79% in control (P < 0.05)- Multiplicity: 1.2 vs. 2.5 tumors/rat in control (P < 0.05)- Volume: 0.7 cm³ vs. 1.4 cm³ in control (P < 0.01)- Apoptosis: Increased by 158% (P < 0.05) | [3][4]    |
| Colon Cancer      | Azoxymethane (AOM)-induced aberrant crypt foci (ACF) in male F344 rats | 800 ppm ONO-<br>8711 in diet                | - Total ACF/colon: Reduced by 31%- Cell Proliferation (BrdUrd labeling index): Reduced by 66%                                                                                                          | [5]       |
| Intestinal Polyps | APC1309<br>knockout mice                                               | 400 ppm ONO-<br>8711 in diet for 6<br>weeks | - Mean polyp<br>area: Reduced<br>by 12%                                                                                                                                                                | [6]       |
| Tongue Cancer     | 4-Nitroquinoline 1-oxide (4-NQO)- induced in male Fischer 344 rats     | 400 ppm and<br>800 ppm ONO-<br>8711 in diet | - Incidence: 29% in both treatment groups vs. 64% in control (P < 0.05)- Multiplicity: 0.35 (400 ppm) and 0.29 (800 ppm)                                                                               | [7]       |



vs. 0.88 tumors/rat in control (P < 0.05)

#### **Effects on the Tumor Microenvironment**

While direct studies on the comprehensive effects of **ONO-8711** on the tumor microenvironment are limited, inferences can be drawn from the known roles of PGE2-EP1 signaling.

## **Angiogenesis**

PGE2 is generally considered a pro-angiogenic molecule. However, the specific roles of the EP receptors in this process are distinct. One study investigating tumor-associated angiogenesis found that topical injections of an EP3 antagonist, but not an EP1 antagonist (**ONO-8711**), significantly suppressed angiogenesis and tumor growth. This suggests that EP1 signaling may not be the primary pathway through which PGE2 promotes angiogenesis in the tumor microenvironment.[7]

#### **Immune Modulation**

PGE2 is a well-established immunosuppressive molecule within the tumor microenvironment. It can promote the differentiation and recruitment of myeloid-derived suppressor cells (MDSCs), inhibit the function of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), and promote the expansion of regulatory T cells (Tregs).[8][9][10][11] These effects are predominantly mediated through the EP2 and EP4 receptors. The direct impact of **ONO-8711** on the immune cell infiltrate in the tumor microenvironment has not been extensively characterized in publicly available literature.

#### Other Microenvironmental Effects

In human umbilical vein endothelial cells (HUVECs), **ONO-8711** was shown to significantly decrease cytokine-induced tissue factor expression.[12] Tissue factor is involved in coagulation and can also play a role in tumor progression and angiogenesis.

## **Experimental Protocols**



Detailed methodologies for key preclinical studies are summarized below.

#### **PhIP-Induced Breast Cancer in Rats**

- Animal Model: Female Sprague-Dawley rats.[3][4]
- Carcinogen: 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) administered by gavage at 85 mg/kg body weight, four times weekly for two weeks.[3][4]
- Treatment: Dietary administration of **ONO-8711** at 400 ppm or 800 ppm, starting after the last dose of PhIP and continuing for 20 weeks.[3][4]
- Endpoint Analysis: Tumor incidence, multiplicity, and volume were measured. Apoptosis in tumor cells was quantified. EP1 receptor expression was detected by reverse transcriptionpolymerase chain reaction (RT-PCR).[3][4]



Click to download full resolution via product page

Workflow for the PhIP-induced breast cancer study.



## **AOM-Induced Aberrant Crypt Foci in Rats**

- Animal Model: Male F344 rats.[5]
- Carcinogen: Azoxymethane (AOM) administered via subcutaneous injection at 15 mg/kg body weight, once weekly for two weeks.[5]
- Treatment: Dietary administration of **ONO-8711** at 400 ppm or 800 ppm for 5 weeks.[5]
- Endpoint Analysis: The total number of aberrant crypt foci (ACF) per colon was counted. Cell proliferation was assessed using 5-bromodeoxyuridine (BrdUrd) labeling.[5]

## Conclusion

**ONO-8711** is a selective EP1 receptor antagonist with demonstrated preclinical efficacy in suppressing the development of breast, colon, and tongue cancers. Its primary mechanism of action involves the inhibition of cell proliferation and the induction of apoptosis in tumor cells. While the broader effects of PGE2 on the tumor microenvironment, particularly its immunosuppressive and pro-angiogenic roles, are well-documented, the specific contribution of the EP1 receptor to these processes appears to be less pronounced compared to the EP2, EP3, and EP4 receptors. Further research is needed to fully elucidate the impact of **ONO-8711** on the immune and stromal components of the tumor microenvironment. The existing data, however, strongly support the continued investigation of **ONO-8711** as a potential agent for cancer chemoprevention and therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Prostaglandin E2-EP1 and EP2 receptor signaling promotes apical junctional complex disassembly of Caco-2 human colorectal cancer cells PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 3. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemopreventive effects of ONO-8711, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a selective prostaglandin E receptor EP1 antagonist for potential properties in colon carcinogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined effects of prostaglandin E receptor subtype EP1 and subtype EP4 antagonists on intestinal tumorigenesis in adenomatous polyposis coli gene knockout mice PMC [pmc.ncbi.nlm.nih.gov]
- 7. Host Prostaglandin E2-EP3 Signaling Regulates Tumor-Associated Angiogenesis and Tumor Growth PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Prostaglandin E2 and PD-1 mediated inhibition of antitumor CTL responses in the human tumor microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of prostaglandin E2 signaling through the EP1 receptor does not affect prostacyclin production in human endothelial cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ONO-8711 and its Effects on the Tumor Microenvironment: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677322#ono-8711-and-its-effects-on-the-tumor-microenvironment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com